molecular formula C11H17N3O4 B2961568 N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428347-60-7

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Cat. No.: B2961568
CAS No.: 1428347-60-7
M. Wt: 255.274
InChI Key: YLIIIZHLCBBQFO-UHFFFAOYSA-N
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Description

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxazine ring. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)FORMAMIDE: Shares a similar structural motif but lacks the pyrazole and oxazine rings.

    N-ACRYLOYLTRIS (HYDROXYMETHYL)AMINOMETHANE: Contains similar functional groups but differs in the overall structure and properties.

Uniqueness

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is unique due to its combination of pyrazole and oxazine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(6-15,7-16)13-9(17)8-5-12-14-3-2-4-18-10(8)14/h5,15-16H,2-4,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIIZHLCBBQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)C1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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